Acute Systemic Toxicity: PSE vs. Pseudopterosin A
Pseudopterosin E demonstrates a >6-fold improvement in acute systemic tolerability over pseudopterosin A, the most widely studied congener, as assessed by lethal dose in mice [1].
| Evidence Dimension | Acute lethal toxicity (LD50) in mice |
|---|---|
| Target Compound Data | LD50 > 300 mg/kg |
| Comparator Or Baseline | Pseudopterosin A (PSA): LD50 ~50 mg/kg (PSA–PSD range) |
| Quantified Difference | >6-fold higher LD50 (less toxic) |
| Conditions | Acute toxicity assay in mice; compound administered systemically (Roussis et al., 1990) |
Why This Matters
For in vivo pharmacology studies, PSE's substantially wider safety margin enables dose-ranging experiments at therapeutic levels that would be lethal with PSA, directly reducing attrition in preclinical anti-inflammatory programs.
- [1] Roussis, V.; Wu, Z.; Fenical, W.; Strobel, S.A.; Van Duyne, G.D.; Clardy, J. New Antiinflammatory Pseudopterosins from the Marine Octocoral Pseudopterogorgia elisabethae. J. Org. Chem. 1990, 55, 4916–4922. View Source
